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molecular formula C9H14O4 B102791 Ethyl 3-acetyl-4-oxopentanoate CAS No. 18835-02-4

Ethyl 3-acetyl-4-oxopentanoate

Cat. No. B102791
M. Wt: 186.2 g/mol
InChI Key: NKGFIBABDQHCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202873B2

Procedure details

Add pentane-2,4-dione (2.0 g, 20.6 mmol) in tetrahydrofuran (30 mL) to a chilled (0° C.) suspension of 60% sodium hydride (0.99 g, 24.7 mmol) in tetrahydrofuran (40 mL). Stir for 1 hr. Then add bromoacetic acid ethyl ester (2.73 mL, 24.7 mmol) in tetrahydrofuran (30 mL) dropwise. Stir at 0° C. to room temperature for 16 hr. Partition between diethyl ether (100 mL) and saturated aqueous ammonium chloride solution (50 mL). Separate organic layer, dry (sodium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 9:1 hexanes:ethyl acetate), to give 3-acetyl-4-oxopentanoic acid ethyl ester (3.34 g, 94%). 1H NMR (CDCl3) δ 5.15 (q, 2H), 5.1 (t, 1H), 2.84 (d, 2H), 2.23 (s, 6H), 1.22 (t, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
2.73 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:7])[CH2:3][C:4](=[O:6])[CH3:5].[H-].[Na+].[CH2:10]([O:12][C:13](=[O:16])[CH2:14]Br)[CH3:11]>O1CCCC1>[CH2:10]([O:12][C:13](=[O:16])[CH2:14][CH:3]([C:2](=[O:7])[CH3:1])[C:4](=[O:6])[CH3:5])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.99 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
2.73 mL
Type
reactant
Smiles
C(C)OC(CBr)=O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
Stir for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a chilled
STIRRING
Type
STIRRING
Details
Stir at 0° C. to room temperature for 16 hr
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Partition between diethyl ether (100 mL) and saturated aqueous ammonium chloride solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Separate organic layer, dry (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify
WASH
Type
WASH
Details
(silica gel chromatography, eluting with 9:1 hexanes:ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(CC(C(C)=O)C(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.34 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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